TC9-305 vs. Parent Compound 33: 50‑Fold Improvement in Bim‑Induced Apoptosis Inhibition
TC9-305 (compound 42) was optimized from the lead compound 33 via introduction of a highly hydrophobic adamantane moiety at the R1 position [1]. In a cellular apoptosis assay using U2OS cells with doxycycline‑inducible Bim overexpression, TC9-305 exhibited an EC50 of 0.42 nM, representing a 50‑fold increase in potency relative to compound 33, which had an EC50 of 25 nM [1].
| Evidence Dimension | Cellular apoptosis inhibition potency (Bim-induced apoptosis) |
|---|---|
| Target Compound Data | EC50 = 0.42 nM |
| Comparator Or Baseline | Compound 33 (parent analog): EC50 = 25 nM |
| Quantified Difference | 50‑fold lower EC50 (higher potency) |
| Conditions | U2OS_Bim cell line (doxycycline‑inducible Bim overexpression); cell viability measured after 24 h compound incubation. |
Why This Matters
This direct SAR comparison demonstrates that TC9-305, not compound 33, is the superior selection for experiments requiring maximal apoptosis inhibition with minimal compound usage.
- [1] Li L, Jiang X, Huang S, Ying Z, Zhang Z, Pan C, Li S, Wang X, Zhang Z. Discovery of Highly Potent 2-Sulfonyl-Pyrimidinyl Derivatives for Apoptosis Inhibition and Ischemia Treatment. ACS Med Chem Lett. 2017 Mar 1;8(4):407-412. doi: 10.1021/acsmedchemlett.6b00489. View Source
